molecular formula C17H14N2O4 B5206957 N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5206957
M. Wt: 310.30 g/mol
InChI Key: XMCFLAFVZCDZRA-UHFFFAOYSA-N
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Description

Cancer is a major public health concern worldwide, with millions of people being diagnosed with the disease each year. Despite significant advances in cancer research, treatment options remain limited, and there is a need for new and innovative therapies. MI-2 is a small molecule inhibitor that has shown potential as a cancer therapeutic agent. In

Scientific Research Applications

MI-2 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that MI-2 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have demonstrated that MI-2 can inhibit tumor growth and improve survival rates in animal models of cancer.

Mechanism of Action

MI-2 targets the MDM2-p53 interaction, which plays a crucial role in regulating the tumor suppressor protein p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby preventing it from functioning as a tumor suppressor. MI-2 binds to the hydrophobic pocket of MDM2, disrupting the MDM2-p53 interaction and stabilizing p53. This leads to the activation of p53-mediated signaling pathways, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MI-2 has been shown to have a range of biochemical and physiological effects. In cancer cells, MI-2 can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. MI-2 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells. In addition, MI-2 has been shown to have neuroprotective effects, reducing cell death in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MI-2 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. MI-2 has also been shown to have high selectivity for the MDM2-p53 interaction, reducing the risk of off-target effects. However, MI-2 has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, MI-2 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for MI-2 research. One area of interest is the development of MI-2 analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the use of MI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MI-2 as a cancer therapeutic agent.
In conclusion, MI-2 is a small molecule inhibitor that has shown promise as a cancer therapeutic agent. It targets the MDM2-p53 interaction and has been shown to inhibit tumor growth and induce apoptosis in preclinical models of cancer. MI-2 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for MI-2 research, including the development of MI-2 analogs and the evaluation of MI-2 in combination with other cancer therapies.

Synthesis Methods

MI-2 is synthesized using a multi-step process that involves the coupling of two key intermediates, 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 2-methoxyaniline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-16(21)11-8-7-10(9-12(11)17(19)22)15(20)18-13-5-3-4-6-14(13)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFLAFVZCDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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